molecular formula C19H28N4O3 B1675639 1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone CAS No. 117690-79-6

1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone

Cat. No. B1675639
M. Wt: 360.5 g/mol
InChI Key: WCGXJPFHTHQNJL-UHFFFAOYSA-N
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Description

“1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone” is an aromatic ketone . It is also known by other names such as LY 255283, LY255283, and LY-255283 . The molecular formula of this compound is C19H28N4O3 .


Molecular Structure Analysis

The molecular weight of this compound is 360.5 g/mol . The IUPAC name is 1-[5-ethyl-2-hydroxy-4-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenyl]ethanone . The InChI and SMILES strings provide a textual representation of the molecule structure .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C19H28N4O3 and a molecular weight of 360.5 g/mol . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Leukotriene B4 Receptor Antagonists

1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone, notably referred to as compound LY255283, has been investigated for its role as a leukotriene B4 (LTB4) receptor antagonist. This compound showed promising activity in inhibiting LTB4 binding to human polymorphonuclear leukocytes (PMN), with an IC50 of 87 nM, indicating its potential effectiveness in this domain (Herron et al., 1992).

Leukotriene D4 Antagonists

Research into derivatives of this compound has shown potent antagonist activity against leukotriene D4-induced contractions in guinea pig ileum. This suggests its potential application in treating conditions like asthma, where leukotriene D4 plays a significant role (Dillard et al., 1987).

Inhibition of Leukotriene and Thromboxane Production

The compound LY255283 has been observed to inhibit the production of both leukotriene B4 and thromboxane A2 in human peripheral blood polymorphonuclear leukocytes and monocytes. This dual inhibitory effect could have therapeutic implications in conditions involving these inflammatory mediators (Ugur & Melli, 1993).

Potential in Antifungal and Antimicrobial Applications

Several studies have synthesized and evaluated derivatives of this compound for their antifungal and antimicrobial activities. Some derivatives have shown promising results as potent agents against various pathogens, indicating a potential scope for developing new antimicrobial drugs (Kaplancıklı et al., 2014).

Antinociceptive Activities

Research has also been conducted on the antinociceptive properties of derivatives of this compound. These studies suggest potential applications in pain management, as some derivatives exhibited significant activity in models of pain induction (Rajasekaran & Thampi, 2005).

Future Directions

The compound is part of a series of hydroxyacetophenones prepared for evaluation as leukotriene B4 (LTB4) receptor antagonists . This suggests that it may have potential applications in medical research or therapeutics, particularly in areas where the LTB4 receptor is implicated.

properties

IUPAC Name

1-[5-ethyl-2-hydroxy-4-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-5-14-11-15(13(2)24)16(25)12-17(14)26-10-8-6-7-9-19(3,4)18-20-22-23-21-18/h11-12,25H,5-10H2,1-4H3,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGXJPFHTHQNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151872
Record name LY 255283
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone

CAS RN

117690-79-6
Record name LY 255283
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117690796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 255283
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-255283
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H037W1I5AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone
Reactant of Route 2
1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone
Reactant of Route 3
1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone
Reactant of Route 5
1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone
Reactant of Route 6
1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone

Citations

For This Compound
20
Citations
HJ Kim, DK Kim, H Kim, JY Koh, KM Kim… - British journal of …, 2008 - Wiley Online Library
Background and purpose: Recently, we reported that 12(S)‐HPETE (12(S)‐hydroperoxyeicosa‐5Z,8Z,10E,14Z‐tetraenoic acid) induces scratching in ICR mice. We hypothesized that 12…
Number of citations: 33 bpspubs.onlinelibrary.wiley.com
P Liu, X Xu, L Chen, L Ma, X Shen, L Hu - Bioorganic & Medicinal …, 2014 - Elsevier
Compound 1 (IC 50 = 35.2 ± 7.2 μM), a moderate FXR antagonist was discovered via high-throughput screening. Structure–activity relationship studies indicated that the shape and the …
Number of citations: 22 www.sciencedirect.com
WT Jackson, LL Froelich, RJ Boyd… - … of Pharmacology and …, 1999 - ASPET
The in vitro actions were investigated of LY293111, a potent and selective leukotriene B 4 (LTB 4 ) receptor antagonist, on human neutrophils, human blood fractions, guinea pig lung …
Number of citations: 49 jpet.aspetjournals.org
XZ Ding, MS Talamonti, RH Bell Jr, TE Adrian - Anti-cancer drugs, 2005 - journals.lww.com
Arachidonic acid is metabolized by two major pathways, cyclooxygenases and lipoxygenases. The metabolites catalyzed by these enzymes are important mediators of acute and …
Number of citations: 64 journals.lww.com
CE Jones, S Holden, L Tenaillon, U Bhatia… - Molecular …, 2003 - ASPET
Using a bioinformatics approach, we have isolated a novel G-protein-coupled receptor (GPCR), R527, and have demonstrated that this receptor shows no significant homology to …
Number of citations: 125 molpharm.aspetjournals.org
DK Kim, HJ Kim, KS Sung, H Kim, SA Cho… - European journal of …, 2007 - Elsevier
The itch-associated responses evoked by intradermal injection of 12(S)-HPETE and leukotriene B 4 were compared in ICR-mice. 12(S)-HPETE and leukotriene B 4 (0.01–0.2 nmol/site) …
Number of citations: 22 www.sciencedirect.com
M Nakamura, T Shimizu - Chemical reviews, 2011 - ACS Publications
Arachidonic acid (all-cis-5, 8, 11, 14-eicosatetraenoic acid, AA) is an essential constituent of cellular membranes, which is released by tightly regulated phospholipase cleavage. …
Number of citations: 92 pubs.acs.org
YH Huang, F Sharifpanah, S Becker… - Cells Tissues …, 2016 - karger.com
Embryonic stem (ES) cells can differentiate into various kinds of cells, such as endothelial and hematopoietic cells. In addition, some evidence suggests that inflammatory mediators …
Number of citations: 9 karger.com
YH Huang - 2015 - geb.uni-giessen.de
Embryonic stem (ES) cells are able to differentiate into several kinds of cells, such as endothelial and haematopoietic cells. Leukotrienes (LTs) are important mediators of inflammation …
Number of citations: 4 geb.uni-giessen.de
JJ Moreno - Journal of Pharmacology and Experimental …, 2009 - ASPET
The beneficial effects of fish oil on inflammation have been attributed to the content of eicosapentaenoic (EPA)/docosahexaenoic acid. EPA is also a substrate for arachidonic acid (AA) …
Number of citations: 62 jpet.aspetjournals.org

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